molecular formula C10H15N3O2 B13207865 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B13207865
M. Wt: 209.24 g/mol
InChI Key: ZWWNEIDZFBVYPA-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(Propan-2-yl)-1H-benzotriazole with a carboxylating agent under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, where halogens or other substituents can be introduced using reagents like sodium halides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium halides, alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated benzotriazoles, alkylated benzotriazoles.

Scientific Research Applications

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)-1H-benzotriazole: Similar structure but lacks the carboxylic acid group, leading to different chemical properties and applications.

    4,5,6,7-Tetrahydro-1H-benzotriazole: Lacks the propan-2-yl group, resulting in different reactivity and biological activity.

    1H-1,2,3-Benzotriazole: The parent compound, which serves as a basis for the synthesis of various derivatives, including 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both the propan-2-yl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)13-9-5-7(10(14)15)3-4-8(9)11-12-13/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

ZWWNEIDZFBVYPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC(C2)C(=O)O)N=N1

Origin of Product

United States

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